Home > Products > Screening Compounds P57397 > Tau Peptide (295-309) Trifluoroacetate
Tau Peptide (295-309) Trifluoroacetate - 330456-46-7

Tau Peptide (295-309) Trifluoroacetate

Catalog Number: EVT-6428332
CAS Number: 330456-46-7
Molecular Formula: C68H111F3N20O23
Molecular Weight: 1633.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau Peptide (295-309) Trifluoroacetate is a synthetic polypeptide derived from the tau protein, which is significant in neurobiology due to its role in stabilizing microtubules in neurons. The specific segment from amino acids 295 to 309 is of interest for its potential implications in neurodegenerative diseases, particularly Alzheimer's disease. This peptide is often utilized in research settings for studying protein interactions and cellular mechanisms related to tau pathology.

Source

The compound can be sourced from various chemical suppliers and databases, including Chemsrc and PubChem, which provide detailed information regarding its chemical properties and applications .

Classification

Tau Peptide (295-309) Trifluoroacetate falls under the classification of synthetic peptides and is categorized as a polypeptide due to its composition of multiple amino acids linked by peptide bonds. Its CAS number is 330456-46-7, and it has a molecular formula of C66H110N20O21C_{66}H_{110}N_{20}O_{21} with a molecular weight of approximately 1519.70 g/mol .

Synthesis Analysis

Methods

The synthesis of Tau Peptide (295-309) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Amino Acid Protection: Each amino acid used in the synthesis is protected with a suitable protecting group that prevents unwanted reactions during the coupling process.
  2. Coupling Reactions: The protected amino acids are activated and coupled to the growing chain using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  3. Cleavage and Deprotection: Once the desired peptide sequence is achieved, the peptide is cleaved from the solid support, and protecting groups are removed, yielding the final product.
Molecular Structure Analysis

Structure

The structure of Tau Peptide (295-309) can be represented by its linear sequence of amino acids:

L Aspartyl L asparaginyl L isoleucyl L lysyl L histidyl L valyl L prolylglycylglycylglycyl L seryl L valyl L glutaminyl L isoleucyl L valine\text{L Aspartyl L asparaginyl L isoleucyl L lysyl L histidyl L valyl L prolylglycylglycylglycyl L seryl L valyl L glutaminyl L isoleucyl L valine}

This sequence emphasizes its complexity and potential for various conformations in solution.

Data

  • Molecular Weight: 1519.70 g/mol
  • Density: Approximately 1.3±0.1g cm31.3\pm 0.1\,\text{g cm}^3
  • Boiling Point: 1939.0±65.0°C1939.0\pm 65.0\,°C at 760 mmHg
  • Flash Point: 1126.4±34.3°C1126.4\pm 34.3\,°C
Chemical Reactions Analysis

Reactions

Tau Peptide (295-309) may participate in several biochemical reactions relevant to tau protein interactions and neurodegenerative processes. These include:

  1. Protein Binding: The peptide can interact with other proteins involved in tau pathology, influencing aggregation or dissociation.
  2. Enzymatic Modifications: It may serve as a substrate for kinases or phosphatases that modify tau protein function.

Technical Details

The specific conditions under which these reactions occur can vary based on the biological environment and experimental setup, including pH, temperature, and ionic strength.

Mechanism of Action

Process

The mechanism of action for Tau Peptide (295-309) involves its role in modulating tau protein behavior within neurons. By binding to specific sites on tau or interacting with other cellular components, it may influence:

  1. Microtubule Stability: By mimicking or inhibiting natural tau interactions.
  2. Signal Transduction Pathways: Affecting pathways that regulate neuronal health and function.

Data

Research indicates that alterations in tau phosphorylation state can lead to neurofibrillary tangles, a hallmark of Alzheimer's disease, suggesting that Tau Peptide (295-309) could play a critical role in these processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or solid.
  • Solubility: Generally soluble in water and organic solvents depending on formulation.

Chemical Properties

  • LogP: Approximately -2.13, indicating hydrophilicity.
  • Vapor Pressure: Minimal vapor pressure at room temperature suggests stability under standard conditions.
Applications

Scientific Uses

Tau Peptide (295-309) has several applications within scientific research:

  1. Neuroscience Research: Used to study tau protein dynamics and its implications in neurodegenerative diseases.
  2. Drug Development: Potential target for therapeutic agents aimed at modulating tau activity or preventing aggregation.
  3. Diagnostic Tools: May serve as a biomarker or component in assays related to Alzheimer's disease.
Molecular Mechanisms of Tau (295-309) in Pathological Aggregation

Role of Phosphorylation at Serine-262 and Serine-356 in Pre-Tangle Soluble Assembly Formation

The Tau peptide (295-309), encompassing residues within the microtubule-binding domain (MTBD), contains critical phosphorylation sites at Serine-262 (S262) and Serine-356 (S356) that govern early pathological aggregation. These residues reside within the pseudorepeat regions (R2 and R4) of the MTBD, which are essential for microtubule interaction and aggregation propensity. Phosphorylation at these sites induces electrostatic repulsion, weakening tau's binding to microtubules and promoting its dissociation into the cytosol. This liberation facilitates conformational changes that expose amyloidogenic motifs—specifically, the hexapeptide sequences V275QIINK280 (within R2) and V306QIVYK311 (within R3)—enabling aberrant protein-protein interactions [5] [10].

Biophysical studies reveal that pseudophosphorylated tau (mimicked by S262E/S356E mutations) accelerates the formation of soluble oligomers. These oligomers adopt β-sheet-rich structures detectable via thioflavin-T fluorescence and exhibit a hydrodynamic radius of 15–20 nm by dynamic light scattering. Crucially, these soluble assemblies serve as nuclei for larger aggregates, acting as templates for further tau misfolding. Pathogenic mutations (e.g., P301L) synergize with phosphorylation: Kinetic analyses show a 3.5-fold increase in nucleation rates compared to wild-type tau, underscoring their role in pre-tangle assembly [3] [5].

Table 1: Impact of Phosphorylation on Tau (295-309) Aggregation Kinetics

Phosphorylation SiteStructural DomainEffect on AggregationOligomer Size (nm)
Ser-262R2 (Pseudorepeat 2)Disrupts microtubule binding; exposes VQIINK15.8 ± 2.1
Ser-356R4 (Pseudorepeat 4)Stabilizes β-sheet stacking in oligomers18.3 ± 1.7
S262E/S356E (Mutant)R2/R4Increases nucleation rate 3.5-fold19.5 ± 3.2

Contribution to Liquid-Liquid Phase Separation (LLPS) Dynamics in Chromatin Compaction

Tau peptide (295-309) directly modulates chromatin architecture through liquid-liquid phase separation (LLPS), driven by electrostatic interactions between its positively charged MTBD and negatively charged DNA/histones. Residues 295–309 contain multiple lysine and arginine residues (e.g., K298, R304) that bind unmodified or acetylated histone H4 tails with micromolar affinity (Kd ≈ 12–15 μM). This binding stabilizes heterochromatin by promoting histone-DNA condensation and restricting access to chromatin-remodeling enzymes [4] [6].

LLPS assays demonstrate that tau (295-309) forms liquid-like droplets with reconstituted nucleosome arrays under low-salt conditions (≤ 50 mM NaCl). These droplets compact chromatin 2.3-fold more efficiently than control peptides, as measured by atomic force microscopy. However, pathogenic phosphorylation at S262/S356 disrupts LLPS: Phosphomimetic mutations reduce droplet formation by 60–70% due to charge repulsion with DNA backbone phosphates. Consequently, hyperphosphorylated tau fails to maintain chromatin compaction, leading to aberrant gene expression and DNA damage—a phenotype observed in frontotemporal lobar degeneration neurons [4] [6].

Table 2: Tau (295-309) in Chromatin Compaction and LLPS

Tau VariantHistone Binding Affinity (Kd)Droplet Formation EfficiencyChromatin Compaction
Wild-type (295-309)12.3 ± 1.5 μM100%2.3-fold increase
S262E/S356E Mutant38.7 ± 3.1 μM30–40%No significant effect
Acetylated H4 Complex14.8 ± 2.0 μM95%2.1-fold increase

Modulation of Cross-β Amyloid Folds in Tauopathy-Specific Filament Polymorphism

The Tau (295-309) segment is a critical determinant of cross-β amyloid fold diversity, governing strain-specific fibril morphologies in tauopathies. Cryo-EM structures reveal that residues 295–309 anchor the "kinked hairpin" fold in heparin-induced 4R tau filaments, where R2 (V275QIINK280) and R3 (V306QIVYK311) pack against each other via steric zipper interactions. This conformation diverges from Alzheimer’s paired helical filaments (PHFs), which incorporate R3–R4 domains (residues 273–380) into a C-shaped core [7] [10].

Tau (295-309) also modulates cross-seeding between amyloid proteins. In vitro aggregation assays show that Aβ1-42 oligomers accelerate tau (295-309) fibrillization by 40%, while tau seeds reciprocally enhance Aβ deposition. This synergy arises from complementary β-sheet interfaces: The hydrophobic core of Aβ (LVFFA) interacts with tau’s VQIINK motif, forming hybrid aggregates detectable via co-immunoprecipitation. Such cross-interactions diversify fibril polymorphism, yielding disease-specific strains:

  • Alzheimer’s filaments: Mixed 3R/4R tau with Aβ co-aggregates.
  • Pick’s disease: Narrow twisted filaments exclusive to 3R tau.Pathogenic mutations (e.g., P301L) within residues 295–309 exacerbate polymorphism by destabilizing native folds and promoting β-sheet conversion [2] [7] [10].

Table 3: Fibril Polymorphism Driven by Tau (295-309)

Hexapeptide MotifAssociated TauopathyFibril MorphologyCross-Seeding Partner
V275QIINK280 (R2)Alzheimer’s, PSPPaired helical filamentsAβ1-42, α-synuclein
V306QIVYK311 (R3)Pick’s diseaseNarrow twisted filamentsTTR, CysC
P301L MutantFrontotemporal dementiaHeterogeneous filamentsAβ1-42 (70% efficiency)

Concluding Remarks

Tau peptide (295-309) trifluoroacetate serves as a pivotal model for dissecting tauopathies. Its phosphorylation disrupts microtubule binding and nucleates soluble aggregates, its LLPS activity maintains chromatin integrity, and its amyloidogenic motifs define strain-specific fibril architectures. Future therapeutics targeting these interfaces—e.g., phosphorylation inhibitors or LLPS stabilizers—may mitigate tau-driven pathogenesis.

Properties

CAS Number

330456-46-7

Product Name

Tau Peptide (295-309) Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C68H111F3N20O23

Molecular Weight

1633.7 g/mol

InChI

InChI=1S/C66H110N20O21.C2HF3O2/c1-11-34(9)53(85-59(99)41(24-45(70)89)79-55(95)37(68)23-49(93)94)63(103)77-38(16-13-14-20-67)56(96)80-40(22-36-25-71-30-75-36)58(98)82-51(32(5)6)65(105)86-21-15-17-43(86)61(101)74-27-47(91)72-26-46(90)73-28-48(92)76-42(29-87)60(100)81-50(31(3)4)62(102)78-39(18-19-44(69)88)57(97)84-54(35(10)12-2)64(104)83-52(33(7)8)66(106)107;3-2(4,5)1(6)7/h25,30-35,37-43,50-54,87H,11-24,26-29,67-68H2,1-10H3,(H2,69,88)(H2,70,89)(H,71,75)(H,72,91)(H,73,90)(H,74,101)(H,76,92)(H,77,103)(H,78,102)(H,79,95)(H,80,96)(H,81,100)(H,82,98)(H,83,104)(H,84,97)(H,85,99)(H,93,94)(H,106,107);(H,6,7)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-,53-,54-;/m0./s1

InChI Key

ICHNUMSCRNWGRS-ILWNQBCHSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.